2-(4-tert-Butylphenoxy)ethanol is an organic compound with the molecular formula C14H22O3 and a molecular weight of 238.33 g/mol. It is classified as an ether and an alcohol due to the presence of both an ether functional group and a hydroxyl group in its structure. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
The synthesis of 2-(4-tert-Butylphenoxy)ethanol typically involves two main steps: alkylation and esterification. The initial step is the reaction of 4-tert-butylphenol with ethylene oxide, which is facilitated by a base such as potassium hydroxide. This reaction yields 2-(4-tert-butylphenoxy)ethanol. The subsequent step involves esterification, where the resulting alcohol is reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form 2-(4-tert-butylphenoxy)ethyl acetate, which can be hydrolyzed back to the alcohol under certain conditions.
The molecular structure of 2-(4-tert-Butylphenoxy)ethanol features a tert-butyl group attached to a phenolic ring, which is further connected to an ethylene glycol unit through an ether link.
2-(4-tert-Butylphenoxy)ethanol can undergo various chemical reactions due to its functional groups:
The mechanism of action for the synthesis and reactions of 2-(4-tert-butylphenoxy)ethanol involves nucleophilic attack and electrophilic substitution processes:
The compound exhibits typical behavior for ethers and alcohols, including reactivity towards strong acids and bases, and stability under normal storage conditions.
2-(4-tert-Butylphenoxy)ethanol has diverse applications across several scientific domains:
This compound's versatility makes it significant in both research and industrial contexts, highlighting its importance in advancing chemical science and technology.
2-(4-tert-Butylphenoxy)ethanol and its structural analog 2,4-di-tert-butylphenol (2,4-DTBP) are phenolic compounds biosynthesized through distinct biochemical routes in microorganisms. In prokaryotes, particularly lactic acid bacteria (LAB), 2,4-DTBP derives from the shikimate pathway. Lactococcus sp. BSN307 converts phenylalanine via phenylpyruvate, followed by tert-butylation and decarboxylation reactions. This pathway is upregulated during cereal fermentation, where phenolic precursors like tyrosine enhance yield (Varsha et al., 2014) [5]. Genome mining of Lactococcus strains reveals genes encoding phenylalanine ammonia-lyase (PAL) and hydroxylases, which facilitate the conversion of aromatic amino acids to alkylphenols [5].
In eukaryotic fungi, such as Daldinia eschscholtzii, 2,4-DTBP production involves polyketide synthase (PKS) pathways. AntiSMASH analysis of this endophyte identified a type-III PKS cluster that assembles malonyl-CoA units into a polyketide chain, which undergoes cyclization and alkylation to form 2,4-DTBP (Mishra et al., 2020) [3]. The PKS system in fungi allows structural diversification; for example, Penicillium flavigenum incorporates methylmalonyl-CoA to generate branched derivatives [2].
Table 1: Microbial Biosynthesis Pathways for Alkylphenols
Organism Type | Key Enzymes/Pathways | Precursors | Representative Producers |
---|---|---|---|
Prokaryotes | Shikimate pathway, PAL | Phenylalanine, Tyrosine | Lactococcus sp., Bacillus subtilis |
Eukaryotes | Type-I/III PKS clusters | Malonyl-CoA, Methylmalonyl-CoA | Daldinia eschscholtzii, Aspergillus terreus |
Diatoms | Mevalonate pathway | Isopentenyl diphosphate | Phaeodactylum tricornutum |
Diatoms like Phaeodactylum tricornutum utilize the mevalonate pathway for 2,4-DTBP synthesis, linking isoprenoid metabolism to phenolic biosynthesis (Wang et al., 2012) [2]. This pathway divergence underscores the evolutionary adaptation of alkylphenol production across taxonomic groups.
Secondary metabolite gene clusters (SMGCs) are genomic architectures enabling coordinated expression of enzymes for specialized metabolite synthesis. In Micromonospora humidisoli, genome sequencing identified 13 biosynthetic gene clusters (BGCs), including hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems implicated in alkylphenol derivatives (Toyama et al., 2023) [6]. These BGCs encode:
In the endophytic fungus Daldinia eschscholtzii, a type-III PKS cluster (∼25 kb) governs 2,4-DTBP biosynthesis. This cluster includes genes for:
Table 2: Secondary Metabolite Gene Clusters Associated with Alkylphenol Biosynthesis
Organism | Cluster Type | Size (kb) | Key Enzymes | Putative Role in Alkylphenols |
---|---|---|---|---|
Micromonospora humidisoli | Type-I PKS | 42 | AT, KR, ACP | Alkyl chain elongation |
Daldinia eschscholtzii | Type-III PKS | 25 | KSα, CLF, Methyltransferase | Phenolic ring alkylation |
Aspergillus terreus | NRPS-PKS hybrid | 31 | Condensation domain, Adenylation domain | Precursor diversification |
Cluster conservation is observed in phylogenetically related species. For instance, M. humidisoli shares PKS BGCs with M. schwarzwaldensis, suggesting horizontal gene transfer facilitated ecological niche adaptation (Toyama et al., 2023) [6]. AntiSMASH-based predictions indicate that these clusters also produce structurally diverse analogs, such as akazaoxime in Micromonospora [6].
Alkylphenols like 2-(4-tert-Butylphenoxy)ethanol serve critical ecological functions in producer organisms. In plant-endophyte symbioses, 2,4-DTBP acts as a chemical defense mediator. For example, Daldinia eschscholtzii in Tridax procumbens synthesizes 2,4-DTBP to inhibit competing microbes, enhancing host survival (Mishra et al., 2020) [3]. Similarly, fungal endophytes in Artemisia annua produce 2,4-DTBP as an antifungal agent against pathogens like Fusarium oxysporum [2].
Autoinhibition is a paradoxical yet evolutionarily conserved trait. 2,4-DTBP exhibits autotoxicity at high concentrations, regulating population density in bacteria like Microcystis aeruginosa. This endocidal regulation prevents resource depletion in closed ecosystems (Zhao et al., 2020) [2]. In Pseudomonas aeruginosa, subinhibitory 2,4-DTBP concentrations (≤50 µg/mL) disrupt quorum sensing (QS) by:
Table 3: Ecological Functions of Alkylphenols in Symbiotic Systems
Ecological Context | Compound Role | Mechanism | Example Systems |
---|---|---|---|
Plant-endophyte mutualism | Chemical defense | Antifungal activity | Tridax procumbens–Daldinia eschscholtzii |
Bacterial autoregulation | Endocidal agent | Growth inhibition at high density | Microcystis aeruginosa blooms |
Intermicrobial competition | Quorum sensing inhibition | Suppression of lasR/rhlR expression | Pseudomonas aeruginosa communities |
Allelopathy | Plant growth modulator | Root exudate-mediated inhibition | Chrysanthemum indicum rhizosphere |
Allelopathic interactions in plant rhizospheres are another key driver. Chrysanthemum indicum root exudates contain 2,4-DTBP, suppressing competitor germination (Zhao et al., 2020) [2]. This compound also shapes rhizosphere microbiomes by selecting for resistant bacteria (e.g., Streptomyces globosus), illustrating its role in ecological community assembly.
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